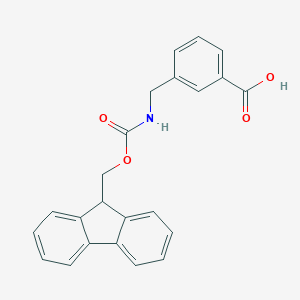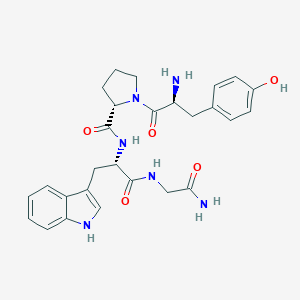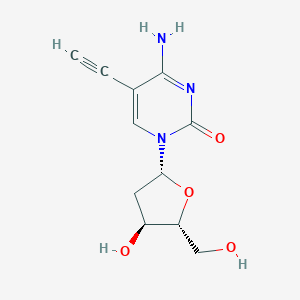
5-Etinil-2'-desoxicitidina
Descripción general
Descripción
5-Ethynyl-2’-deoxycytidine (EdC) is a relatively non-toxic 2’-deoxycytidine analog used for metabolic labeling of newly synthesized DNA in vivo . It’s most commonly used when the use of thymidine analogs is undesirable .
Synthesis Analysis
EdC is used as a replacement for BrdU (5-Bromo-2’-deoxyuridine) to measure de novo DNA synthesis during the S-phase of the cell cycle . It incorporates into replicating DNA instead of its natural analog thymidine .Molecular Structure Analysis
The empirical formula of EdC is C11H13N3O4 . The molecular weight is 251.24 g/mol . The SMILES string is NC1=NC(=O)N(C=C1C#C)[C@H]2CC@HC@@HO2 .Chemical Reactions Analysis
EdC is an inhibitor of thymidylate synthetase, selectively reducing DNA incorporation of [1’,2’- 3 H]deoxyuridine over [CH 3 - 3 H]deoxythymidine in PRK cells .Physical And Chemical Properties Analysis
EdC is a solid, off-white compound . It is soluble in DMSO . The spectroscopic properties are λ max 291 nm, ε 8.5 L mmol -1 cm -1 (Tris-HCl pH 7.5) .Aplicaciones Científicas De Investigación
Etiquetado de ADN y detección de células proliferantes
5-EdC es un nuevo análogo de desoxicitidina que se puede usar para detectar la síntesis de ADN in vitro e in vivo . Se incorpora al ADN durante la fase S del ciclo celular, que posteriormente se detecta mediante autoradiografía o inmunohistoquímica . Esta técnica es muy sensible y no requiere la desnaturalización del ADN .
Citotoxicidad reducida
En comparación con la 5-etinil-2'-desoxiuridina (EdU), 5-EdC exhibe mucha menos citotoxicidad cuando se combina con timidina . Esto lo convierte en una posible aplicación para la detección a largo plazo de células proliferantes .
Análisis de vías metabólicas
5-EdC se puede utilizar para analizar las vías metabólicas de los análogos de citidina y las actividades de la citidina desaminasa en las células . Esta técnica proporciona la posibilidad de abordar el impacto agregado de los transportadores de citidina, la citidina desaminasa (CDD), la desoxiciitidina monofosfato desaminasa (dCMP desaminasa) y la desoxiciitidina quinasa en el metabolismo de EdC .
Identificación de líneas celulares que carecen de actividad CDD
Utilizando 5-EdC, los investigadores han desarrollado un método rápido y económico para la identificación de líneas celulares que presentan una falta de actividad CDD .
Sustitución para BrdU
5-EdC se puede utilizar como un sustituto de la 5-Bromo-2'-desoxiuridina (BrdU) para medir la síntesis de novo de ADN durante la fase S del ciclo celular . Es permeable a las células y se incorpora al ADN que se replica en lugar de su análogo natural timidina
Mecanismo De Acción
Target of Action
The primary targets of 5-Ethynyl-2’-deoxycytidine (EdC) are the enzymes involved in DNA synthesis, particularly cytidine deaminase (CDD), deoxycytidine monophosphate deaminase (dCMP deaminase), and deoxycytidine kinase . These enzymes play crucial roles in the metabolism of deoxycytidine analogues, which are widely used for the treatment of malignant diseases .
Mode of Action
EdC is a deoxycytidine analogue that gets incorporated into replicating DNA during the S-phase of the cell cycle . It is converted to 5-ethynyl-2’-deoxyuridine (EdU) in cells . The conversion of EdC to EdU is used to estimate the role of CDD and dCMP deaminase in various cell lines .
Biochemical Pathways
EdC’s action is influenced by a wide range of mechanisms involving transport, phosphorylation, and catabolism, as well as by the mutual competition with natural nucleosides . The technique based on the use of EdC provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism .
Pharmacokinetics
It is known that edc is cell-permeable , suggesting that it can readily enter cells to exert its effects. This property likely contributes to its bioavailability.
Result of Action
EdC’s incorporation into DNA is used to monitor cell proliferation or to isolate nascent DNA . It has been found to inhibit the replication of herpes simplex virus-1 (HSV-1) KOS strain effectively . Moreover, EdC-induced cytotoxicity is much less than that of EdU when combined with thymidine .
Action Environment
It’s worth noting that the use of edc is often recommended because of the potential cytotoxicity associated with edu during longer incubations . This suggests that the duration of exposure could be a significant environmental factor influencing EdC’s action.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Ethynyl-2’-deoxycytidine plays a crucial role in biochemical reactions, particularly in the labeling of newly synthesized DNA. It is incorporated into DNA during the S-phase of the cell cycle, replacing thymidine. This incorporation allows for the detection of proliferating cells using click chemistry, where a fluorescent azide reacts with the ethynyl group to produce a fluorescent signal . The enzymes and proteins that interact with 5-Ethynyl-2’-deoxycytidine include DNA polymerases, which incorporate it into the DNA strand, and various DNA repair enzymes that recognize and process the modified nucleoside .
Cellular Effects
5-Ethynyl-2’-deoxycytidine has significant effects on cellular processes. It is primarily used to monitor DNA synthesis and cell proliferation. When incorporated into DNA, it allows for the visualization of cell cycle progression and the identification of proliferating cells . This compound influences cell function by providing a means to study cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to have less cytotoxicity compared to other nucleoside analogs like 5-ethynyl-2’-deoxyuridine, making it suitable for long-term studies .
Molecular Mechanism
The molecular mechanism of 5-Ethynyl-2’-deoxycytidine involves its incorporation into DNA in place of thymidine. Once incorporated, it can be detected using click chemistry, which involves a copper-catalyzed azide-alkyne cycloaddition reaction . This reaction produces a fluorescent signal that allows for the visualization of DNA synthesis. Additionally, 5-Ethynyl-2’-deoxycytidine can be converted to 5-ethynyl-2’-deoxyuridine by cytidine deaminase, which further participates in DNA labeling and detection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethynyl-2’-deoxycytidine can change over time. It is relatively stable and can be used for long-term studies of cell proliferation. Its stability and effectiveness can be influenced by factors such as storage conditions and the presence of other chemicals . Studies have shown that 5-Ethynyl-2’-deoxycytidine induces less cytotoxicity over time compared to other nucleoside analogs, making it suitable for extended experiments .
Dosage Effects in Animal Models
The effects of 5-Ethynyl-2’-deoxycytidine vary with different dosages in animal models. At lower doses, it effectively labels proliferating cells without causing significant toxicity . At higher doses, it can induce cytotoxic effects, including DNA damage and cell cycle arrest . These dosage-dependent effects are crucial for determining the appropriate concentration for specific experimental applications.
Metabolic Pathways
5-Ethynyl-2’-deoxycytidine is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form its active triphosphate form, which is then incorporated into DNA . Additionally, it can be deaminated by cytidine deaminase to form 5-ethynyl-2’-deoxyuridine, which also participates in DNA labeling . These metabolic pathways are essential for its function as a DNA labeling agent.
Transport and Distribution
Within cells, 5-Ethynyl-2’-deoxycytidine is transported and distributed by nucleoside transporters. These transporters facilitate its uptake into cells, where it is phosphorylated and incorporated into DNA . The distribution of 5-Ethynyl-2’-deoxycytidine within tissues depends on the expression of these transporters and the compound’s ability to penetrate cell membranes.
Propiedades
IUPAC Name |
4-amino-5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h1,4,7-9,15-16H,3,5H2,(H2,12,13,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJSYXIPNSASJY-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567311 | |
| Record name | 2'-Deoxy-5-ethynylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69075-47-4 | |
| Record name | 2'-Deoxy-5-ethynylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you provide the structural characterization of EdC, including its molecular formula, weight, and spectroscopic data?
A1: While the provided abstracts do not contain detailed spectroscopic data, the molecular formula of EdC is C11H13N3O4. [] The structure consists of a deoxycytidine nucleoside with an ethynyl group attached to the 5' position of the pyrimidine ring. [] This ethynyl group provides a "clickable" side chain for further modifications or labeling via click chemistry. []
Q2: How is EdC used to study cellular processes?
A2: EdC serves as a valuable tool for labeling nascent DNA, enabling the study of cellular processes like DNA replication. [, , ] Researchers use click chemistry to conjugate a fluorescent azide molecule to the alkyne group of EdC incorporated into DNA. [] This allows for visualization and tracking of newly synthesized DNA, providing insights into cell proliferation and other DNA-related activities. [, , ]
Q3: Are there any known issues with EdC being metabolized into other compounds?
A3: Yes, studies show that EdC can be deaminated into EdU within cells. [] This conversion is primarily mediated by cytidine deaminase (CDD). [] While this deamination doesn't completely prevent EdC conversion into its triphosphate form (EdCTP), it significantly reduces the efficiency of EdC incorporation into DNA compared to EdU. [] This highlights the importance of considering potential metabolic conversions when interpreting experimental results using EdC.
Q4: How is EdC delivered into cells for research purposes?
A4: While the provided abstracts don't delve into specific EdC delivery methods, one study explored using Neural Stem Cells (NSCs) as carriers for EdC-conjugated nanogels. [] This approach aimed to deliver EdC specifically to tumor cells by exploiting the migratory potential of NSCs. [] This research highlights the potential for developing targeted drug delivery systems using EdC and nanotechnology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




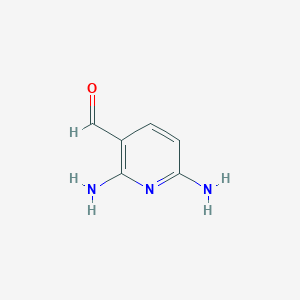

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)

![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)
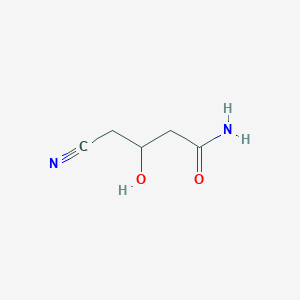

![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)
